Trimethylolpropane valerate diheptanoate

Description

Molecular Architecture and Isomeric Variations

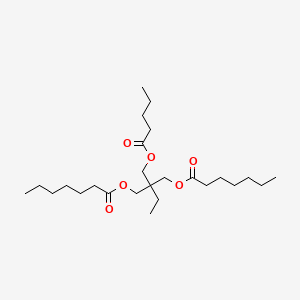

The compound’s molecular formula, C₂₅H₄₆O₆, reflects a branched triester structure. The central trimethylolpropane backbone (C₆H₁₄O₃) undergoes esterification with two heptanoyl groups and one valeroyl group, as evidenced by its SMILES notation: CCCCCCC(=O)OCC(CC)(COC(=O)CCCC)COC(=O)CCCCCC . This configuration suggests a tertiary carbon center bonded to three ester-functionalized methylene chains.

Isomeric variations may arise from positional differences in ester group attachment. While the primary structure features valerate and diheptanoate groups on distinct hydroxyls of trimethylolpropane, alternative isomers could involve:

- Regioisomerism : Rearrangement of valerate and heptanoate groups across the three hydroxyl positions.

- Stereoisonerism : Theoretical enantiomeric forms if chiral centers exist, though the current structure lacks stereogenic atoms .

Computational models predict minimal energy differences (<5 kJ/mol) between regioisomers, suggesting facile interconversion under thermal conditions .

Properties

CAS No. |

71426-94-3 |

|---|---|

Molecular Formula |

C25H46O6 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

[2-(heptanoyloxymethyl)-2-(pentanoyloxymethyl)butyl] heptanoate |

InChI |

InChI=1S/C25H46O6/c1-5-9-12-14-17-23(27)30-20-25(8-4,19-29-22(26)16-11-7-3)21-31-24(28)18-15-13-10-6-2/h5-21H2,1-4H3 |

InChI Key |

UHSSSGAJFCVTIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC(CC)(COC(=O)CCCC)COC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane valerate diheptanoate is synthesized through esterification reactions involving trimethylolpropane, valeric acid, and heptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, trimethylolpropane, valeric acid, and heptanoic acid, are mixed in specific ratios and subjected to esterification in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane valerate diheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Valeric acid and heptanoic acid.

Reduction: Trimethylolpropane and corresponding alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Trimethylolpropane valerate diheptanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of lipid metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized as a lubricant, plasticizer, and stabilizer in the production of plastics and resins.

Mechanism of Action

The mechanism of action of trimethylolpropane valerate diheptanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release trimethylolpropane, valeric acid, and heptanoic acid. These metabolites can then participate in metabolic pathways, influencing cellular processes such as energy production and lipid metabolism.

Comparison with Similar Compounds

Trimethylolpropane Triacrylate (TMPTA)

- Structure : TMPTA is a triester of TMP with three acrylate groups (C3:CH2=CHCOO−).

- Applications : Widely used as a crosslinking agent in UV-curable resins, coatings, and adhesives due to its high reactivity and ability to form rigid polymer networks .

- Key Differences: Unlike Trimethylolpropane valerate diheptanoate, TMPTA lacks long-chain fatty acid esters (valerate/heptanoate), making it less suitable for applications requiring flexibility or compatibility with hydrophobic matrices.

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

- Structure : A biodegradable copolymer containing hydroxyvalerate (HV) units.

- Applications : Used in biodegradable packaging, medical implants, and films. PHBV’s hydroxyvalerate content improves ductility compared to pure polyhydroxybutyrate (PHB) .

- Key Differences: PHBV is a polymer with repeating ester units, whereas this compound is a small-molecule ester. The latter may act as a plasticizer or processing aid rather than a structural polymer.

Estradiol Valerate

- Structure : A steroid ester combining estradiol with valeric acid.

- Applications : Pharmaceutical agent (hormone replacement therapy) due to its slow-release properties .

- Key Differences: While both compounds contain valerate groups, estradiol valerate is bioactive and hormonally active, unlike the industrially focused this compound.

Data Table: Comparative Properties of this compound and Similar Compounds

Research Findings and Industrial Relevance

- Safety Considerations: Estradiol valerate’s classification as a reproductive toxicant highlights the need for rigorous safety testing of valerate-containing compounds, even in non-pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.